molecular formula C6H8BF3KN2O2+ B12354320 potassium;(1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide

potassium;(1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide

Cat. No.: B12354320
M. Wt: 247.05 g/mol
InChI Key: HQOZYEZGWBXSNZ-UHFFFAOYSA-N
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Description

Potassium;(1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide is a boron-containing organometallic compound with a pyrimidine backbone functionalized by two methyl groups and two ketone oxygen atoms. This structure confers unique electronic properties due to the electron-withdrawing effects of the dioxo and trifluoroborate groups, making it a stable borate salt. Such compounds are typically synthesized via nucleophilic substitution or transmetalation reactions, often involving protection/deprotection strategies for sensitive functional groups (e.g., silylation as described in ). While direct structural data for this compound are absent in the provided evidence, analogous potassium trifluoroborate salts (e.g., pyridinyl or pyrazolyl derivatives) are validated using crystallographic tools like SHELX and Mercury, ensuring precise structural characterization.

Properties

Molecular Formula

C6H8BF3KN2O2+

Molecular Weight

247.05 g/mol

IUPAC Name

potassium;(1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide

InChI

InChI=1S/C6H8BF3N2O2.K/c1-11-3-4(7(8,9)10)5(13)12(2)6(11)14;/h3-4H,1-2H3;/q;+1

InChI Key

HQOZYEZGWBXSNZ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1C=[N+](C(=O)N(C1=O)C)C)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyluracil-5-trifluoroborate potassium salt typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 1,3-dimethyluracil-5-trifluoroborate potassium salt are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyluracil-5-trifluoroborate potassium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.

    Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the trifluoroborate group with an aryl halide .

Scientific Research Applications

1,3-Dimethyluracil-5-trifluoroborate potassium salt has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyluracil-5-trifluoroborate potassium salt involves its ability to participate in various chemical reactions. The trifluoroborate group is highly reactive and can form stable bonds with other molecules. This reactivity makes it useful in coupling reactions, where it acts as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Potassium Trifluoroborate Derivatives

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Electronic Features
Target Compound Pyrimidine 1,3-dimethyl, 2,4-dioxo ~280 (estimated) High polarity due to dioxo groups
Potassium (2-chloropyrimidin-5-yl)trifluoroborate Pyrimidine 2-chloro 220.43 Electron-deficient via Cl substituent
Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate Pyrazole 1-methyl 212.17 Moderate polarity, sp²-hybridized N
Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate Pyridine 5-(difluoromethoxy) 261.10 (calculated) Enhanced lipophilicity from CF₂ groups

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl, dioxo) enhance stability but reduce nucleophilicity, whereas alkyl groups (e.g., methyl) improve solubility in organic solvents.

Table 2: Reactivity and Use Cases

Compound Type Reactivity Profile Applications
Target Compound Stabilized borate; limited cross-coupling Catalysis, pharmaceutical intermediates
Chloropyrimidinyl Borate Active in Pd-mediated couplings Drug discovery (e.g., kinase inhibitors)
Pyrazolyl Borate Moderate reactivity Agrochemicals, ligand synthesis
Difluoromethoxy Pyridinyl Borate Lipophilic, bioactivity PET radiotracers, medicinal chemistry

Key Findings :

  • The target compound’s dioxo groups may hinder participation in cross-coupling reactions compared to chloro-substituted analogs, which are widely used in C–C bond formation.
  • Pyridine and pyrazole derivatives exhibit broader utility in medicinal chemistry due to tunable pharmacokinetic properties.

Physical and Spectroscopic Data

While experimental data for the target compound are unavailable, trends from similar compounds suggest:

  • Melting Point : Likely >200°C (common for potassium trifluoroborates).
  • Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) but poor in water due to the hydrophobic trifluoroborate moiety.
  • Spectroscopy : IR would show B–F stretches near 1400 cm⁻¹; ¹⁹F NMR signals for BF₃⁻ appear at δ −135 to −145 ppm.

Biological Activity

Potassium (1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on a review of available literature.

Chemical Structure and Properties

The compound features a pyrimidine ring system with a trifluoroborane moiety, contributing to its unique reactivity and biological interactions. The structural formula can be represented as follows:

C7H8F3KN3O2\text{C}_7\text{H}_8\text{F}_3\text{K}\text{N}_3\text{O}_2

This structure is characterized by the presence of a dimethyl group and dioxo functional groups, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to potassium (1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide exhibit significant antimicrobial activity. For instance, pyrimidine derivatives have been shown to possess antibacterial and antifungal properties. In vitro studies have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant pathogens .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Analogous pyrimidine derivatives have been reported to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on related compounds have shown that they can inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition

Potassium (1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide may act as an inhibitor of specific enzymes involved in metabolic pathways. Research has highlighted the potential of pyrimidine derivatives as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms . This inhibition can lead to the disruption of nucleotide synthesis, making it a target for developing anticancer and antimicrobial agents.

Case Study 1: Antibacterial Efficacy

A study examined the antibacterial effects of various pyrimidine derivatives against E. coli. Potassium (1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide was tested alongside other compounds in a series of minimum inhibitory concentration (MIC) assays. The results indicated that this compound exhibited notable antibacterial activity with an MIC value comparable to standard antibiotics .

Case Study 2: Antitumor Activity

In another investigation, the antitumor effects of potassium (1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide were assessed using human cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways. Flow cytometry analysis confirmed significant increases in early and late apoptotic cells following treatment with this compound .

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